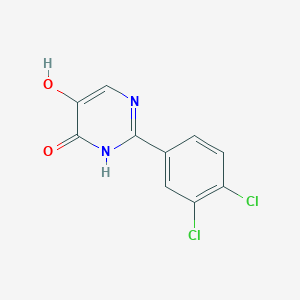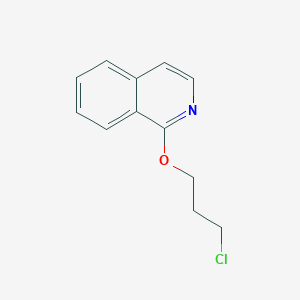
3-(2-Oxopiperidin-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Oxopiperidin-1-yl)propanenitrile is an organic compound with the molecular formula C8H12N2O It is a derivative of piperidine, featuring a nitrile group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopiperidin-1-yl)propanenitrile typically involves the reaction of piperidine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the piperidine to the acrylonitrile. The resulting intermediate is then oxidized to form the ketone group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The reaction mixture is typically purified using distillation or recrystallization techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Oxopiperidin-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(2-Oxopiperidin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Oxopiperidin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile and ketone functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Oxopiperidin-1-yl)butanenitrile
- 3-(2-Oxopiperidin-1-yl)pentanenitrile
- 3-(2-Oxopiperidin-1-yl)hexanenitrile
Uniqueness
3-(2-Oxopiperidin-1-yl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-(2-oxopiperidin-1-yl)propanenitrile |
InChI |
InChI=1S/C8H12N2O/c9-5-3-7-10-6-2-1-4-8(10)11/h1-4,6-7H2 |
Clave InChI |
YINABYANPGIHFI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(=O)C1)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


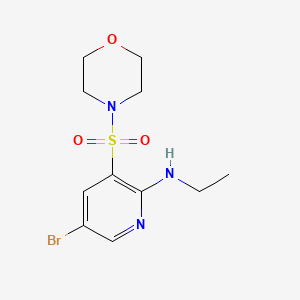
![ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13884504.png)
![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate](/img/structure/B13884511.png)
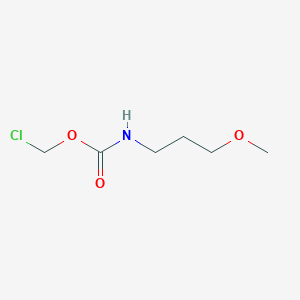
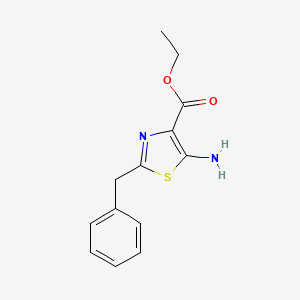
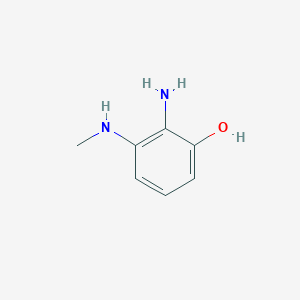
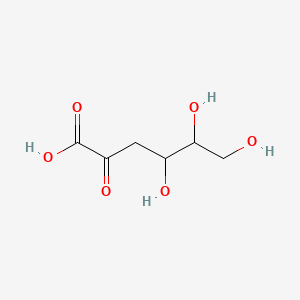
![8-(2-Propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13884528.png)
![3-Phenyl-5,6-dihydroimidazo[1,2-a]pyrazine](/img/structure/B13884529.png)

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13884538.png)
